3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Description
This compound features a propanamide backbone linking two critical moieties:
- 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl group: A piperidine ring substituted with a 1,2,5-thiadiazole, a heterocycle known for its electron-deficient nature, which may enhance binding specificity to enzymes or receptors.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c1-11-6-9-21-13(11)2-3-15(20)17-12-4-7-19(8-5-12)14-10-16-22-18-14/h6,9-10,12H,2-5,7-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTJSWAOWIKMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and thiadiazole intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include organolithium reagents, halogenating agents, and coupling catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: Halogenation and alkylation reactions can occur on the thiophene and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide are used under controlled temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiophene and thiadiazole rings can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) 3-(4-Methanesulfonylphenyl)-N-[1-(1,2,5-Thiadiazol-3-yl)Piperidin-4-yl]Propanamide ()
- Key Difference : Replaces the methylthiophene with a 4-methanesulfonylphenyl group.
- Electron-withdrawing sulfonyl groups may alter binding affinity to targets reliant on π-π stacking (e.g., serotonin or dopamine receptors).
b) N-(2-Fluorophenyl)-N-[1-(2-Phenylethyl)Piperidin-4-yl]Propanamide ()
- Key Differences :
- 2-Fluorophenyl instead of methylthiophene.
- 2-Phenylethyl substituent on piperidine instead of thiadiazole.
- Impact :
Variations in Piperidine Substituents
a) Building Block Analogs ()
- Examples include 2-[1-(2,3-Dihydro-1H-Indene-2-Carbonyl)Piperidin-4-yl]-2-Methylpropan-1-Amine Hydrochloride .
- Key Differences : Indene carbonyl or methylphenyl groups replace thiadiazole.
- Impact :
- Bulky substituents like indene may sterically hinder target binding but improve metabolic stability.
- Molecular weights (~340–343 g/mol) suggest similar pharmacokinetic profiles to the target compound, assuming comparable logP values.
b) Thiadiazole vs. Thiazole Sulfonyl ()
- Example: 2-(3-Methylphenoxy)-N-{4-[(1,3-Thiazol-2-ylamino)Sulfonyl]Phenyl}Propanamide (CAS 821010-72-4).
- Key Differences : Thiazole sulfonyl group vs. thiadiazole.
- Impact: Sulfonamide groups enhance solubility but may reduce membrane permeability. Thiazole vs.
Biological Activity
The compound 3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide belongs to a class of thiadiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a thiadiazole ring and a piperidine moiety , which are significant for its biological activity. The presence of the methylthiophene group enhances its lipophilicity, potentially facilitating better membrane permeability.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines including lung (A549), breast (MCF7), and prostate (PC3) cancers. The anticancer activity is often associated with the inhibition of key signaling pathways involved in cell proliferation and survival.
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Thiadiazole Derivative A | A549 | 10.5 | ERK1/2 inhibition |
| Thiadiazole Derivative B | MCF7 | 8.0 | Induction of apoptosis |
| Thiadiazole Derivative C | PC3 | 22.19 | Caspase activation |
These findings suggest that This compound may also exhibit similar anticancer properties due to its structural components.
Antinociceptive Effects
Studies have highlighted the potential analgesic effects of related compounds. For example, derivatives containing the 3-methylthiophene moiety have demonstrated antinociceptive and antiallodynic activities in mouse models of neuropathic pain. The analgesic properties are likely mediated through modulation of pain pathways involving sodium and calcium ion channels.
The mechanisms through which thiadiazole derivatives exert their biological effects include:
- Inhibition of Kinases : Many compounds inhibit kinases such as ERK1/2, which are crucial for cell signaling and proliferation.
- Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells.
- Modulation of Ion Channels : Compounds may affect sodium and calcium channels, contributing to their analgesic properties.
Case Studies
A notable study conducted by Hosseinzadeh et al. (2013) evaluated a series of thiadiazole derivatives for their anticancer activity using MTT assays across multiple cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .
Another investigation focused on the antinociceptive effects of related compounds in chronic pain models, revealing promising results in reducing pain responses without significant side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
